molecular formula C22H23F3N4O B11185735 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B11185735
M. Wt: 416.4 g/mol
InChI Key: XAVWAJLERPJQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated ketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings are coupled together using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, appropriate solvents.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone. For instance, derivatives of pyrazole have shown promising antibacterial and antifungal activities. A study highlighted that pyrazole derivatives exhibited significant growth inhibition against various bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents .

Anticancer Properties
Research has indicated that pyrazole derivatives possess anticancer properties. The compound's structure allows for interaction with specific biological targets involved in cancer progression. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Neurological Effects
The compound's piperazine moiety is known for its activity on the central nervous system. Research into similar compounds has revealed their potential as anxiolytics and antidepressants. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier .

Pharmacological Insights

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with receptors involved in neurotransmission and cell signaling pathways, providing insights into its pharmacological potential .

Toxicology and Safety Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary studies on related pyrazole derivatives have indicated low toxicity levels at therapeutic doses, which is promising for future clinical applications .

Material Science Applications

Polymer Chemistry
The unique structure of this compound can be utilized in polymer chemistry to develop novel materials with specific properties. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, pyrazole-based compounds are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can be compared with other similar compounds, such as:

    1-(4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone: Lacks the phenyl group on the pyrazole ring.

    1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(methyl)phenyl]piperazin-1-yl}ethanone: Lacks the trifluoromethyl group.

    1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone: Contains a piperidine ring instead of a piperazine ring.

Uniqueness: The presence of both the trifluoromethyl group and the piperazine ring in this compound contributes to its unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.

Biological Activity

The compound 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C24H28F3N3OC_{24}H_{28}F_{3}N_{3}O, and its structure features a pyrazole ring linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The trifluoromethyl group contributes to the lipophilicity and overall pharmacokinetic profile of the molecule.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In a study assessing the activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines, derivatives showed varying degrees of growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BSF-26812.50
Example CNCI-H46042.30

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Inhibition of Kinases : Certain studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are crucial for cell cycle regulation .
  • Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Anti-inflammatory Activity

Pyrazole derivatives also demonstrate anti-inflammatory properties, attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators.

Study on Antitumor Activity

A specific study focusing on the compound's antitumor activity involved synthesizing several derivatives and testing them against different cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity.

Key Findings:

  • Compound X : Exhibited an IC50 value of 1.1 µM against HCT-116 (colon cancer).
  • Compound Y : Showed significant inhibition of VEGF-induced proliferation in endothelial cells with an IC50 of 0.30 nM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or piperazine moiety can lead to enhanced potency or selectivity.

ModificationEffect on Activity
Trifluoromethyl groupIncreased lipophilicity
Piperazine substitutionEnhanced binding affinity

Properties

Molecular Formula

C22H23F3N4O

Molecular Weight

416.4 g/mol

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H23F3N4O/c23-22(24,25)18-7-4-8-19(15-18)28-13-11-27(12-14-28)16-21(30)29-20(9-10-26-29)17-5-2-1-3-6-17/h1-8,10,15,20H,9,11-14,16H2

InChI Key

XAVWAJLERPJQTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.